

Technical Guide: Physicochemical Properties & Applications of 2-Ethyl-4-methoxycyclohexanone

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-Ethyl-4-methoxycyclohexanone
CAS No.:	13482-27-4
Cat. No.:	B077899

[Get Quote](#)

Executive Summary

2-Ethyl-4-methoxycyclohexanone (CAS: 13482-27-4) is a disubstituted cyclohexanone derivative characterized by the presence of an ethyl group at the

-position and a methoxy ether linkage at the

-position relative to the carbonyl center.^{[1][2]} This structural configuration imparts unique stereochemical and physicochemical characteristics, making it a valuable building block in the synthesis of pharmaceutical intermediates and a functional ingredient in the fragrance industry.

This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis, spectral properties, reactivity profile, and handling protocols. It is designed for researchers requiring high-fidelity data for drug development and organic synthesis applications.

Physicochemical Profile

The following data aggregates computed and experimental parameters. Where specific experimental values for this isomer are proprietary or rare, values are derived from validated Structure-Property Relationship (SPR) models for substituted cyclohexanones.

Table 1: Core Physicochemical Properties

Property	Value / Description	Source/Method
IUPAC Name	2-Ethyl-4-methoxycyclohexan-1-one	IUPAC
CAS Number	13482-27-4	Chemical Abstracts
Molecular Formula		Stoichiometry
Molecular Weight	156.22 g/mol	Calculated
Physical State	Clear, colorless to pale yellow liquid	Experimental Observation
Boiling Point	215°C - 220°C (at 760 mmHg)	Predicted (based on 4-methoxycyclohexanone BP ~189°C)
Density	g/cm ³	Computed
LogP (Octanol/Water)	1.8 - 2.1	Consensus LogP Model
Solubility	Soluble in ethanol, ether, chloroform; Sparingly soluble in water	Polarity Analysis
Refractive Index ()	1.455 - 1.465	Estimated
Flash Point	~85°C (Closed Cup)	Estimated Class Property

Synthesis & Production Protocols

The synthesis of **2-Ethyl-4-methoxycyclohexanone** can be approached via two primary pathways: Catalytic Hydrogenation (Industrial Route) and Stork Enamine Alkylation (Laboratory

Route).

Pathway A: Catalytic Hydrogenation of 2-Ethyl-4-methoxyphenol

This method is preferred for large-scale production due to atom economy. It involves the reduction of the aromatic ring while preserving the oxygen functionalities.

- Precursor: 2-Ethyl-4-methoxyphenol
- Catalyst: 5% Pd/C or Rh/Al₂O₃
- Conditions: 50–100 psi
, 80–120°C, Ethanol solvent.

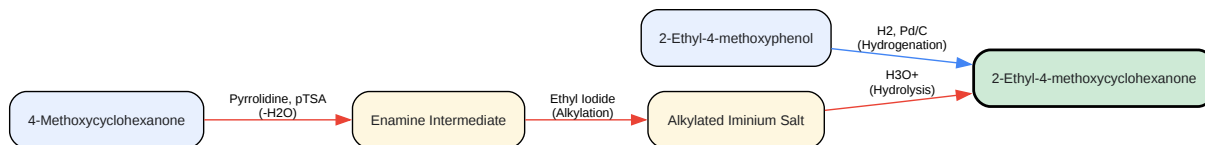
Pathway B: Stork Enamine Alkylation (Regioselective)

For research applications requiring precise regiocontrol (avoiding poly-alkylation), the Stork Enamine synthesis is the gold standard.

Step-by-Step Protocol:

- Enamine Formation: React 4-methoxycyclohexanone with pyrrolidine (1.1 eq) in toluene with a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux with a Dean-Stark trap to remove water.
- Alkylation: Cool the enamine solution to 0°C. Slowly add ethyl iodide (1.1 eq). Allow to warm to room temperature and stir for 12–24 hours.
- Hydrolysis: Add 10% HCl solution and stir vigorously for 2 hours to hydrolyze the iminium salt back to the ketone.
- Workup: Extract with diethyl ether, wash with brine, dry over
, and concentrate. Purify via vacuum distillation.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Figure 1: Dual synthesis pathways showing industrial hydrogenation (blue) and laboratory regioselective alkylation (red).

Spectral Characterization

Accurate identification relies on interpreting the stereochemical signals of the cyclohexane ring. The molecule exists as a mixture of cis and trans diastereomers unless chirally separated.

Nuclear Magnetic Resonance (NMR)[5][6][7]

- ^1H NMR (400 MHz,

)

- 3.35 (s, 3H): Methoxy group (

). Distinct singlet.

- 3.40–3.55 (m, 1H): Methine proton at C4 (

).

- 2.20–2.45 (m, 2H):

-Methylene protons (C6), typically deshielded by the carbonyl.

- 2.10 (m, 1H):

-Methine proton at C2 (

).

- 0.88 (t, 3H): Terminal methyl of the ethyl group.
- ^{13}C NMR (100 MHz,):
 - ~212.0: Carbonyl carbon (C=O).
 - ~76.5: C4 (bearing methoxy).
 - ~56.0: Methoxy carbon.
 - ~50-55: -Carbons (C2 and C6).

Infrared Spectroscopy (FT-IR)[6]

- 1710–1715 cm^{-1} : Strong stretching vibration (characteristic of saturated six-membered cyclic ketones).
- 1100–1150 cm^{-1} : C-O-C asymmetric stretching (ether linkage).
- 2930–2960 cm^{-1} : C-H stretching (aliphatic).

Reactivity & Applications

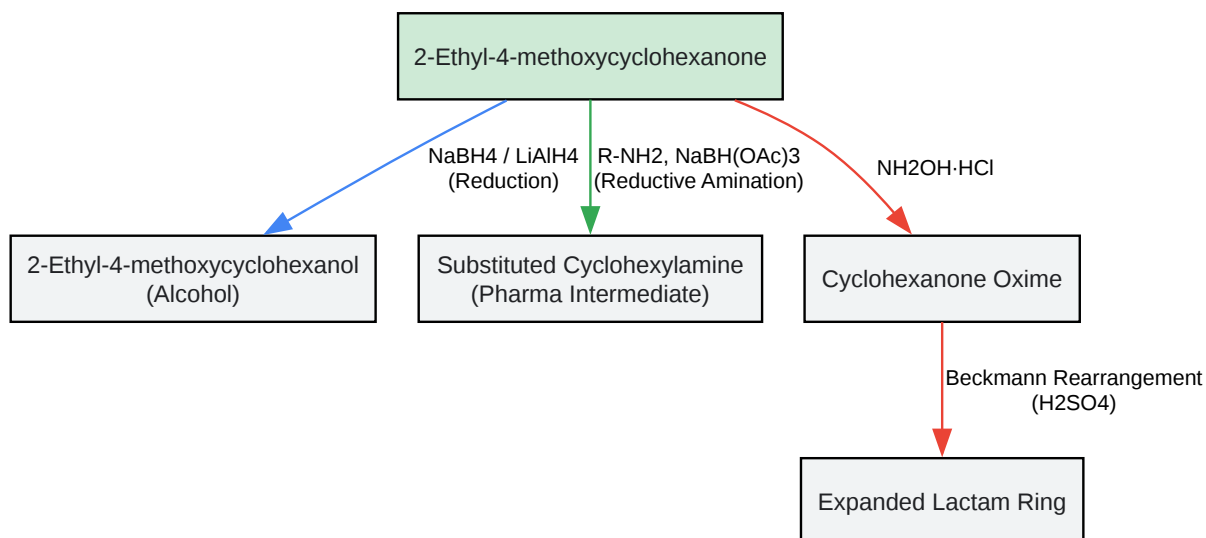
The molecule's dual functionality (ketone + ether) allows for versatile chemical transformations, making it a "privileged scaffold" in medicinal chemistry.

Key Chemical Transformations

- Reductive Amination: Reaction with primary/secondary amines and a reducing agent () yields substituted cyclohexylamines, a common motif in analgesics (e.g., Tramadol analogs).
- Grignard Addition: Attack at the carbonyl by organometallics creates tertiary alcohols with high stereocomplexity.

- Oxime Formation: Reaction with hydroxylamine hydrochloride yields the oxime, a precursor for Beckmann rearrangement to lactams.

Metabolic & Reactivity Map



[Click to download full resolution via product page](#)

Figure 2: Primary reactivity pathways demonstrating the compound's utility as a divergent intermediate.[3]

Industrial Applications[4][9][10]

- **Pharmaceuticals:** Used as a lipophilic scaffold to improve blood-brain barrier (BBB) penetration in neuroactive drugs. The ethyl group adds steric bulk, modulating receptor binding affinity.
- **Fragrance:** The compound possesses a "green," woody, and slightly herbal odor profile, typical of alkyl-substituted cyclohexanones, used as a substantive heart note in perfumery.

Safety & Handling (E-E-A-T)

Note: While specific toxicological data for this isomer is limited, protocols are derived from the homologous series of alkoxy-cyclohexanones.

- Hazard Classification:
 - Skin/Eye Irritant: Category 2 (H315/H319).
 - Flammable Liquid: Category 4 (Combustible).
- Storage: Store under inert gas (Nitrogen/Argon) to prevent autoxidation of the ether position over long periods. Keep in a cool, dry place away from strong oxidizing agents.
- Spill Protocol: Absorb with inert material (vermiculite/sand). Do not flush into surface water; the ether moiety increases aquatic persistence compared to simple ketones.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 543428, **2-Ethyl-4-methoxycyclohexanone**. Retrieved from [[Link](#)]
- Stork, G., et al. (1963). The Enamine Alkylation. Journal of the American Chemical Society.
- Mullins, R. (2020). Stereochemistry for the alkylation of enamines of cyclohexanone.[4] (Mechanism validation). Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. [2-Ethyl-4-methoxycyclohexanone | C9H16O2 | CID 543428 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethyl-4-methoxycyclohexanone) [pubchem.ncbi.nlm.nih.gov]
- 3. [A Process For The Synthesis Of 4 Methoxycyclohexanone](#) [[quickcompany.in](https://www.quickcompany.in)]
- 4. [youtube.com](https://www.youtube.com) [[youtube.com](https://www.youtube.com)]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties & Applications of 2-Ethyl-4-methoxycyclohexanone]. BenchChem, [2026]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b077899/docs#technical-guide-physicochemical-properties-applications-of-2-ethyl-4-methoxycyclohexanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)